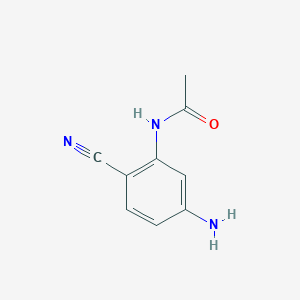

N-(5-amino-2-cyanophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of cyanoacetamide derivatives involves various methods. One versatile approach is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This process yields N-substituted cyanoacetamide compounds. Notably, the active hydrogen on C-2 of these compounds participates in condensation and substitution reactions. The resulting cyanoacetamides serve as crucial intermediates for heterocyclic synthesis .

Chemical Reactions Analysis

科学的研究の応用

Synthesis and Biological Activity

N-(5-amino-2-cyanophenyl)acetamide is a precursor in the synthesis of compounds with significant antimalarial activity. For instance, its derivatives have been synthesized and evaluated for their antimalarial properties, with some showing high activity against resistant strains of Plasmodium berghei in mice, as well as excellent activity in primate models. This suggests potential for clinical trials in humans to explore their antimalarial efficacy (Werbel et al., 1986).

Antioxidant Properties

Derivatives of this compound, such as 5-aminosalicylate, have been studied for their antioxidant properties. These compounds exhibit potent radical scavenger activity and effectively inhibit lipid peroxidation, suggesting their potential use as antioxidants in various pathological conditions related to oxidative stress (Dinis, Maderia, & Almeida, 1994).

Chemoselective Acetylation and Drug Synthesis

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase has been optimized, leading to an efficient synthesis pathway for antimalarial drugs. This process showcases the importance of this compound in facilitating the synthesis of medically relevant compounds (Magadum & Yadav, 2018).

Pharmacokinetics and Drug Metabolism

Understanding the metabolism and pharmacokinetics of compounds like acetaminophen, which is related to this compound, provides insights into the safe and effective use of these drugs. Studies have elucidated the pathways of acetaminophen metabolism, highlighting the role of metabolites in therapeutic and toxic effects. This knowledge is crucial for developing safer analgesics and understanding their mechanisms of action (Mazaleuskaya et al., 2015).

Novel Therapeutic Applications

Research into the therapeutic potential of plants and phytochemicals against liver injury induced by acetaminophen, a compound related to this compound, has opened new avenues for natural remedies in treating drug-induced hepatotoxicity. These studies highlight the importance of exploring natural compounds for their protective effects against liver damage, offering alternative or adjunct therapies to conventional treatments (Subramanya et al., 2018).

特性

IUPAC Name |

N-(5-amino-2-cyanophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6(13)12-9-4-8(11)3-2-7(9)5-10/h2-4H,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEWLKSWIXPANW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2701805.png)

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2701807.png)

![N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2701809.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide](/img/structure/B2701810.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2701811.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2701812.png)

![N1-(2-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2701814.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2701818.png)